3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one
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Overview
Description
3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one is a heterocyclic compound that belongs to the class of tetrazines Tetrazines are known for their unique structure, which consists of a six-membered aromatic ring containing four nitrogen atoms
Preparation Methods
The synthesis of 3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one typically involves the reaction of hydrazine with an appropriate nitrile, followed by cyclization and oxidation steps. One common method starts with the reaction of hydrazine with a nitrile to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the tetrazine ring, followed by oxidation to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient production of the compound.
Chemical Reactions Analysis
3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form more highly substituted tetrazines.
Reduction: Reduction reactions can lead to the formation of dihydrotetrazines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the tetrazine ring, leading to a wide range of derivatives.
Scientific Research Applications
3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one has several scientific research applications:
Mechanism of Action
The mechanism by which 3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one exerts its effects is primarily through its ability to participate in cycloaddition reactions. The tetrazine ring can act as a diene in inverse electron demand Diels-Alder reactions, forming stable adducts with various dienophiles. This property is exploited in bioconjugation and labeling applications, where the compound can selectively react with target molecules .
Comparison with Similar Compounds
3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one can be compared to other tetrazine derivatives, such as 3,6-diphenyl-1,2,4,5-tetrazine and 3,6-dithienyl-1,2,4,5-tetrazine. These compounds share the tetrazine core but differ in their substituents, which can significantly impact their chemical properties and applications .
3,6-Diphenyl-1,2,4,5-tetrazine: Known for its use in Diels-Alder reactions and as a building block for more complex molecules.
3,6-Dithienyl-1,2,4,5-tetrazine: Used in the development of materials with specific electronic properties.
Properties
CAS No. |
60437-77-6 |
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Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one |
InChI |
InChI=1S/C11H10N4O/c1-7-12-13-10-6-8-4-2-3-5-9(8)11(16)15(10)14-7/h2-6,13H,1H3,(H,12,14) |
InChI Key |
MPJDRGPAFXRKNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC2=CC3=CC=CC=C3C(=O)N2N1 |
Origin of Product |
United States |
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